3,19-Dihydroxyandrost-5-en-17-one
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Overview
Description
3,19-Dihydroxyandrost-5-en-17-one is a steroidal compound with the molecular formula C19H28O3 and a molecular weight of 304.4238 g/mol . It is characterized by the presence of hydroxyl groups at the 3 and 19 positions on the androst-5-en-17-one backbone . This compound is a derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone.
Mechanism of Action
Mode of Action
The mode of action of 3,19-Dihydroxyandrost-5-en-17-one involves its interaction with its targets. The presence of the C19 hydroxyl group results in the replacement of the O3-H3⋯O17 (one) hydrogen bonds as the strongest intermolecular interaction found in the stable polymorphs of the mono-hydroxylated compound . This suggests that the compound may have unique binding properties compared to other steroids.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the presence of the C19 hydroxyl group in the molecule could potentially influence its stability and solubility in different environments .
Biochemical Analysis
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,19-Dihydroxyandrost-5-en-17-one is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,19-Dihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA) at the 19 position. This can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of suitable solvents . The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using microbial cultures capable of hydroxylating DHEA. These biocatalytic methods are advantageous due to their specificity and environmentally friendly nature . The use of genetically engineered microorganisms can further enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,19-Dihydroxyandrost-5-en-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like halides for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 3,19-diketones.
Reduction: Formation of 3,19-dihydroxy derivatives.
Substitution: Formation of 3,19-dihalo derivatives.
Scientific Research Applications
3,19-Dihydroxyandrost-5-en-17-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
Comparison with Similar Compounds
Similar Compounds
3β-Hydroxyandrost-5-en-17-one (Dehydroepiandrosterone): Lacks the hydroxyl group at the 19 position.
3β,16α-Dihydroxyandrost-5-en-17-one: Contains an additional hydroxyl group at the 16 position.
Uniqueness
3,19-Dihydroxyandrost-5-en-17-one is unique due to the presence of hydroxyl groups at both the 3 and 19 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
3-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h2,13-16,20-21H,3-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYCSWPEAHDOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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